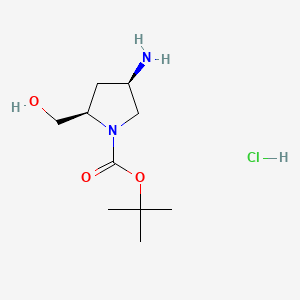

(2R,4R)-1-Boc-2-羟甲基-4-氨基吡咯烷盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as “(2R,4R)-4-methyl-2-piperidinecarboxylic acid” have been synthesized using initial raw materials like “4-methyl-2-picolinic acid” through processes like hydrogenation reduction, esterification, crystallization, and resolution .Chemical Reactions Analysis

The chemical reactions involving a compound depend on its molecular structure and the conditions under which the reactions are carried out. Without specific information about “(2R,4R)-1-Boc-2-Hydroxymethyl-4-aminopyrrolidine hydrochloride”, it’s difficult to provide an accurate analysis of its chemical reactions .科学研究应用

神经保护作用

(2R,4R)-4-氨基吡咯烷-2,4-二羧酸酯 (2R,4R-APDC) 已被确认为代谢型谷氨酸 (mGlu) 受体的有效且高度选择性的激动剂,特别是 mGlu2 和 -3。研究表明,2R,4R-APDC 可以保护神经元免受兴奋性毒性变性,这对于开发神经保护药物来说是一个重要的发现 (Battaglia 等人,1998 年)。

药理活性

一项专注于 4-氨基-5-氯-2-甲氧基-N-[(2S,4S)-1-乙基-2-羟甲基-4-吡咯烷基]苯甲酰胺及其光学异构体(包括 (2R,4R) 形式)的研究报告了它们对 5-羟色胺 4 (5-HT4) 受体的亲和力。(2R,4R) 异构体表现出独特的药理活性,突出了其在药物化学中的潜力 (Yanagi 等人,1999 年)。

代谢型谷氨酸受体拮抗剂活性

(2R,4R)-4-氨基吡咯烷-2,4-二羧酸酯的衍生物,包括 N1 取代类似物,已显示出作为选择性 II 组代谢型谷氨酸受体 (mGluR) 拮抗剂的有希望的结果。这一发现对于开发新的治疗剂具有重要意义 (Valli 等人,1998 年)。

在药物化学探针中的用途

由 (2R,4R)-氨基吡咯烷衍生物合成的 (2S,4R)- 和 (2S,4S)-全氟叔丁基 4-羟脯氨酸已被用于药物化学探针,特别是在 19F NMR 中,因为它们具有独特的构象性质 (Tressler 和 Zondlo,2014 年)。

安全和危害

The safety and hazards associated with a compound depend on its physical and chemical properties. Proper handling and storage are crucial to ensure safety. Unfortunately, specific safety and hazard information for “(2R,4R)-1-Boc-2-Hydroxymethyl-4-aminopyrrolidine hydrochloride” is not available in the current resources .

未来方向

属性

IUPAC Name |

tert-butyl (2R,4R)-4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3.ClH/c1-10(2,3)15-9(14)12-5-7(11)4-8(12)6-13;/h7-8,13H,4-6,11H2,1-3H3;1H/t7-,8-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBLODQXSQDSMHU-SCLLHFNJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1CO)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1CO)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70662553 |

Source

|

| Record name | tert-Butyl (2R,4R)-4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,4R)-1-Boc-2-Hydroxymethyl-4-aminopyrrolidine hydrochloride | |

CAS RN |

1161931-71-0 |

Source

|

| Record name | tert-Butyl (2R,4R)-4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[[(4R)-5,5-Dimethyl-3-(phenylsulfonyl)-4-thiazolidinyl]carbonyl]-3-[[[(phenylmethyl)amino]carbonyl]amino]-L-alanine](/img/structure/B591522.png)